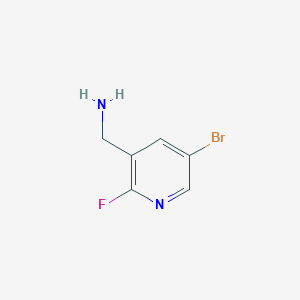

3-Aminomethyl-5-bromo-2-fluoropyridine

Description

Properties

IUPAC Name |

(5-bromo-2-fluoropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKFVBVXPYZXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Nitration of Pyridine Derivatives

Step 2: Reduction of Nitro to Amino Group

Step 3: Diazotization and Fluorination

- The amino group in 2-bromo-5-amino-6-picoline undergoes diazotization in an acidic medium (hydrochloric, nitric, or sulfuric acid) with nitrous acid or sodium nitrite.

- The diazonium intermediate reacts with a fluorination reagent (such as Selectfluor or other electrophilic fluorinating agents) to introduce the fluorine atom at the 2-position, producing 2-fluoro-5-methoxy pyridine derivatives.

Step 4: Bromination at the 3-Position

- The fluorinated intermediate undergoes electrophilic bromination, selectively substituting at the 3-position to produce 2-methoxy-3-bromo-5-fluoropyridine.

- Bromination reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst are typically employed under mild conditions (below 100°C).

Key Data and Reaction Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | Tribromo oxygen phosphorus | 110–130°C, 3 hours | 92.8% | Using 2-hydroxyl-5-nitro-6-picoline |

| Reduction | Raney nickel, H₂ | Room temp, 40 psi, 5 hours | 90% | Converts nitro to amino group |

| Diazotization | HCl/Nitrite + HCl | 0–5°C | - | Forms diazonium salt |

| Fluorination | Electrophilic fluorinating reagent | Mild, room temp | - | Introduces fluorine at 2-position |

| Bromination | NBS or Br₂ | Mild, below 100°C | >50% | Substitutes at 3-position |

Research Findings and Optimization

- The process benefits from using cheap and readily available raw materials such as 2-methoxy-5-aminopyridine, which is more accessible than other fluorinated pyridine intermediates.

- Mild reaction conditions (below 100°C, atmospheric pressure) enhance safety and scalability.

- The yield of the overall process exceeds 50%, with the key steps—diazotization and bromination—being highly selective.

- The purification process is simplified, avoiding complex chromatography, which is advantageous for industrial applications.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Main Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Method A | 2-hydroxyl-5-nitro-6-picoline | Tribromo oxygen phosphorus | 110–130°C, 3 hours | 92.8% | High nitration yield, efficient bromination |

| Method B | 2-bromo-5-amino-6-picoline | Nitrous acid, fluorination reagent | 0–5°C | - | Precise fluorination at 2-position |

| Method C | Fluorinated pyridine | NBS or Br₂ | Below 100°C | >50% | Selective bromination at 3-position |

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-5-bromo-2-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alkylamines.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-Aminomethyl-5-bromo-2-fluoropyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-5-bromo-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups allows for specific interactions with target molecules, influencing binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-Aminomethyl-5-bromo-2-fluoropyridine and selected analogues:

Key Observations:

- Substituent Effects: The aminomethyl group in the target compound offers a primary amine for further functionalization, distinguishing it from analogues like 3-Amino-2-bromo-5-fluoropyridine (secondary amine) and 5-Amino-3-bromo-2-methylpyridine (methyl group introduces steric hindrance) .

- Halogen Reactivity: Bromine at position 5 is common in intermediates for Suzuki-Miyaura couplings.

- Solubility: The aminomethyl group likely improves aqueous solubility relative to methyl- or methoxy-substituted analogues (e.g., 5-Bromo-6-methoxypyridin-3-amine) .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: Both the target compound and 3-Amino-2-bromo-5-fluoropyridine are used in drug synthesis, but the aminomethyl group in the former may enhance binding to biological targets (e.g., kinase inhibitors) .

- Agrochemical Potential: The trifluoromethyl group in 5-(Bromomethyl)-2-(trifluoromethyl)pyridine is common in herbicides, whereas the target compound’s fluorine and bromine may offer unique pesticidal properties .

Biological Activity

3-Aminomethyl-5-bromo-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H6BrFN2. It is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.

The synthesis of this compound typically involves nucleophilic substitution reactions. One common method includes reacting 3-bromo-2-nitropyridine with a suitable amine source, followed by reduction of the nitro group to an amino group. Reaction conditions often utilize solvents like dimethylformamide (DMF) and reducing agents such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique arrangement of its functional groups enhances its binding affinity and selectivity towards these targets. For instance, the presence of the amino group allows for hydrogen bonding interactions, while the halogen substituents (bromine and fluorine) can influence lipophilicity and electronic properties, facilitating better interaction with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives have shown significant inhibitory effects against various cancer cell lines. The compound's mechanism may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Neurological Effects

In medicinal chemistry applications, this compound has been explored for its effects on neurotransmitter receptors. It has been suggested that it may act as a modulator for GABA receptors, which are crucial in regulating neuronal excitability and have implications in treating anxiety and seizure disorders .

Case Studies

- Antitumor Activity : A study investigating novel spiro derivatives found that compounds derived from similar pyridine structures exhibited potent antitumor activity, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .

- GABA Receptor Interaction : Research indicated that analogs of this compound could effectively bind to GABA_A receptor subtypes, leading to muscle relaxation effects in animal models without significant side effects.

Comparative Analysis

The biological activity of this compound can be compared with other similar pyridine derivatives:

| Compound Name | Anticancer Activity | Neurological Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential GABA receptor modulator |

| 3-Amino-5-bromo-2-fluoropyridine | Low | Moderate | Less effective than its aminomethyl derivative |

| 3-Amino-2-bromo-5-fluoropyridine | High | Low | Stronger anticancer effects |

Q & A

Q. What are the optimal synthetic routes for 3-Aminomethyl-5-bromo-2-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, bromothiophenol derivatives can react with chlorotrifluoromethylpyridines in anhydrous DMF with potassium carbonate as a base at 110°C under nitrogen. Post-reaction workup includes partitioning between water and ethyl acetate, followed by drying and concentration . Adjusting stoichiometry (1:1 molar ratio of reactants) and solvent purity (anhydrous DMF) is critical to minimize side reactions. Yield optimization may require varying reaction time (8–24 hours) and temperature (90–120°C).

Q. How can the purity and structure of this compound be validated experimentally?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, 0.1% TFA) to assess purity (>95% typical for research-grade material).

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.8–8.5 ppm) and aminomethyl protons (δ 3.2–3.8 ppm). Fluorine and bromine substituents cause splitting patterns .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 191.00 (calculated for C₅H₄BrF₂N₂) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline flush and seek medical attention .

Advanced Research Questions

Q. How do competing substituents (Br, F, aminomethyl) influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki Coupling : Bromine at the 5-position is more reactive than fluorine at the 2-position. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via LC-MS to confirm coupling at the bromine site .

- Contradiction Analysis : Competing coupling at fluorine (unlikely due to lower leaving-group ability) can be ruled out by comparing reaction outcomes with 5-bromo-2-chloropyridine controls.

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states. The aminomethyl group at position 3 donates electron density via resonance, activating the bromine at position 5 for substitution. Fluorine at position 2 exerts an ortho-directing effect .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to align with experimental conditions.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., hindered rotation of the aminomethyl group).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can correlate aminomethyl protons (δ 3.5 ppm) to adjacent carbons .

- Control Experiments : Synthesize and analyze a deuterated analog (e.g., D₂O exchange) to confirm proton assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.